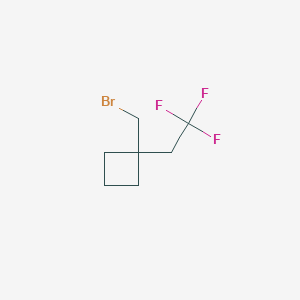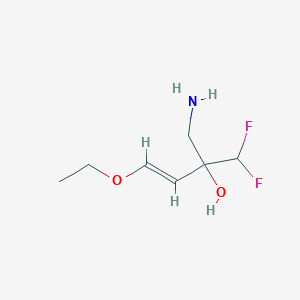
4-Bromo-2-(3-methoxyphenyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(3-methoxyphenyl)thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 4-position and a methoxyphenyl group at the 2-position of the thiophene ring
Métodos De Preparación
The synthesis of 4-Bromo-2-(3-methoxyphenyl)thiophene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve similar coupling reactions but on a larger scale. The choice of reagents and conditions can be optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
4-Bromo-2-(3-methoxyphenyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles such as amines and thiols.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to modify the functional groups attached to the thiophene ring.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions typically yield biaryl compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Bromo-2-(3-methoxyphenyl)thiophene has several scientific research applications:
Pharmaceuticals: Thiophene derivatives, including this compound, have shown potential as pharmacologically active compounds.
Material Science: The unique electronic properties of thiophene derivatives make them suitable for use in advanced materials, such as conductive polymers and molecular sensors.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(3-methoxyphenyl)thiophene depends on its specific application. In organic electronics, the compound’s electronic properties, such as its ability to transport charge, are crucial. The presence of the bromine and methoxyphenyl groups can influence the compound’s electronic structure and, consequently, its performance in electronic devices.
In pharmaceuticals, the compound’s biological activity is determined by its interaction with molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the thiophene ring can contribute to its overall stability and bioavailability .
Comparación Con Compuestos Similares
4-Bromo-2-(3-methoxyphenyl)thiophene can be compared with other thiophene derivatives, such as:
2-Bromo-4-(3-methoxyphenyl)thiophene: This compound has a similar structure but with the bromine and methoxyphenyl groups at different positions.
2-Bromo-4-methoxyphenylthiophene:
2-Bromo-3-methoxyphenylthiophene: Another positional isomer with different electronic and steric properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and suitability for various applications.
Conclusion
This compound is a versatile compound with significant potential in organic electronics, pharmaceuticals, and material science. Its unique structure allows it to undergo various chemical reactions, making it a valuable building block for the synthesis of advanced materials and biologically active compounds. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
Propiedades
Fórmula molecular |
C11H9BrOS |
|---|---|
Peso molecular |
269.16 g/mol |
Nombre IUPAC |
4-bromo-2-(3-methoxyphenyl)thiophene |
InChI |
InChI=1S/C11H9BrOS/c1-13-10-4-2-3-8(5-10)11-6-9(12)7-14-11/h2-7H,1H3 |
Clave InChI |
AILKEFYMCCAZNE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=CC(=CS2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


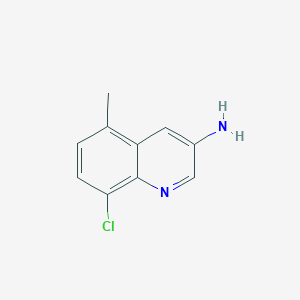
![tert-butyl N-methyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate](/img/structure/B13186286.png)
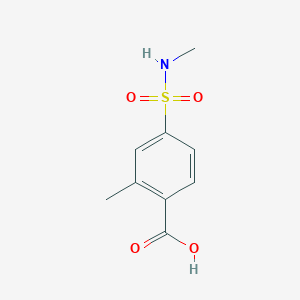
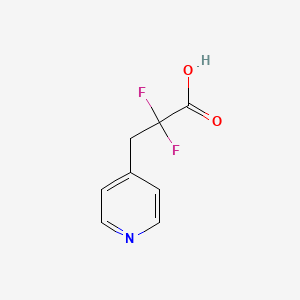
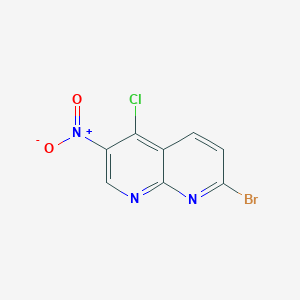
![Benzyl 3-(chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13186330.png)

![3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile](/img/structure/B13186339.png)
![[2-(Bromomethyl)butyl]cyclopentane](/img/structure/B13186343.png)
![3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13186346.png)
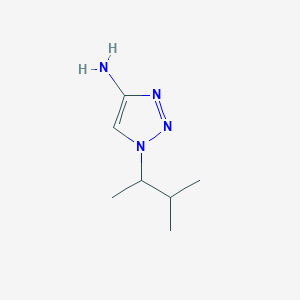
![1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B13186365.png)
